2,5-Dimethoxy-4-piperidin-1-yl-benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxy-4-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13-9-12(15-6-4-3-5-7-15)14(18-2)8-11(13)10-16/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKMQHGSMWOQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2,5 Dimethoxy 4 Piperidin 1 Yl Benzaldehyde
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. nih.govicj-e.org For 2,5-dimethoxy-4-piperidin-1-yl-benzaldehyde, two primary disconnection approaches are considered:
Disconnection of the formyl group (C-C bond): This is a common strategy for benzaldehydes. It suggests a precursor molecule, 1-(2,5-dimethoxyphenyl)piperidine, which can then undergo an electrophilic formylation reaction to introduce the aldehyde group at the position para to the piperidine (B6355638) substituent. This route is often favored because the electron-donating nature of the piperidine and methoxy (B1213986) groups strongly activates the aromatic ring towards electrophilic attack.
Disconnection of the piperidine group (C-N bond): This approach points to a precursor such as 4-halo-2,5-dimethoxybenzaldehyde. The target molecule would then be assembled via a nucleophilic aromatic substitution (SNAr) reaction, where piperidine displaces a leaving group (e.g., a halogen) on the benzaldehyde (B42025) ring. The viability of this route depends on the activation of the ring towards nucleophilic attack.
Precursor Synthesis Strategies
The success of the total synthesis relies on the efficient preparation of key intermediates identified in the retrosynthetic analysis.
Approaches to Substituted Dimethoxybenzene Scaffolds
The 1,4-dimethoxybenzene (B90301) (hydroquinone dimethyl ether) core is a fundamental building block. It is typically synthesized by the methylation of hydroquinone. chemicalbook.comprepchem.comresearchgate.net This reaction is often carried out using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. prepchem.comresearchgate.net
Further functionalization of the 1,4-dimethoxybenzene scaffold is achieved through electrophilic aromatic substitution reactions. nih.gov Due to the activating nature of the two methoxy groups, reactions like nitration, halogenation, or Friedel-Crafts acylation can introduce substituents at the 2- and 5-positions. wikipedia.org For instance, nitration of 1,4-dimethoxybenzene can yield 1,4-dimethoxy-2,5-dinitrobenzene (B2897924), which can be a precursor for introducing nitrogen-based functionalities. mdpi.comresearchgate.netresearchgate.net
Direct Synthesis Routes to this compound
With the necessary precursors in hand, the final step involves either introducing the aldehyde group onto the piperidine-substituted ring or attaching the piperidine ring to a pre-formylated scaffold.
Electrophilic Formylation Reactions on Substituted Arenes
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgijpcbs.comwikipedia.org The substrate, 1-(2,5-dimethoxyphenyl)piperidine, is highly activated due to the strong electron-donating effects of the piperidine and the two methoxy groups. This makes it an ideal candidate for this reaction.
The reaction involves treating the aromatic substrate with the Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org The electrophilic chloroiminium ion (Vilsmeier reagent) attacks the aromatic ring, followed by hydrolysis during workup to yield the final aldehyde. organic-chemistry.orgwikipedia.org The directing effects of the substituents guide the formylation to the desired position.
| Substrate | Reagents | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Electron-Rich Arene (e.g., 1-(2,5-dimethoxyphenyl)piperidine) | POCl₃, DMF | DMF or Dichloromethane | 0°C to Reflux | Good to Excellent |
Nucleophilic Aromatic Substitution Approaches
An alternative pathway to the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This strategy starts with a 2,5-dimethoxybenzaldehyde (B135726) derivative that has a good leaving group, such as a halogen or a nitro group, at the C4 position. mdpi.com
For this reaction to be effective, the aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. The presence of the electron-withdrawing aldehyde group helps to activate the ring for this transformation. The reaction typically involves heating the substituted benzaldehyde with piperidine, sometimes in the presence of a base.
| Substrate | Nucleophile | Conditions | Product | Reported Yield |
|---|---|---|---|---|
| 1,4-dimethoxy-2,5-dinitrobenzene | Piperidine | Reflux | 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | 76% mdpi.com |
| 4-Fluoro-2,5-dimethoxybenzaldehyde | Piperidine | Heat, often with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) | This compound | Variable |
The choice between electrophilic formylation and nucleophilic aromatic substitution depends on the availability of starting materials, reaction efficiency, and regioselectivity control. Both routes offer viable pathways for the synthesis of this compound.
Multi-component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. While a direct one-pot, multi-component synthesis for this compound is not extensively documented, a hypothetical MCR pathway can be conceptualized based on established synthetic transformations for substituted piperidines. researchgate.netscispace.comrsc.orgacs.orgacs.org
A plausible, albeit theoretical, multi-component approach could involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an amine. For the synthesis of the target molecule, one might envision a pseudo five-component reaction. researchgate.net This could theoretically involve the reaction of 2,5-dimethoxybenzaldehyde, piperidine, and a suitable β-ketoester in a reaction medium that promotes the formation of a complex piperidine precursor, which would then be further transformed to introduce the desired substitution pattern. However, the direct assembly of the 2,5-dimethoxy-4-piperidin-1-yl moiety on the benzaldehyde ring in a single MCR step presents significant regioselectivity and reactivity challenges.
A more practical approach to the synthesis of the target compound involves a two-step sequence, beginning with the synthesis of a suitable precursor, 2,5-dimethoxy-4-nitrobenzaldehyde, followed by a nucleophilic aromatic substitution (SNAr) with piperidine. The nitration of 1,4-dimethoxybenzene can yield a mixture of dinitro isomers, from which 1,4-dimethoxy-2,5-dinitrobenzene can be isolated. mdpi.comdoaj.orgresearchgate.net Subsequent reaction of this purified intermediate with piperidine has been shown to produce 1-(2,5-dimethoxy-4-nitrophenyl)piperidine in good yield. mdpi.comdoaj.orgresearchgate.net The final conversion of the nitro group to a formyl group would complete the synthesis.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing reaction times and energy consumption. For the likely two-step synthesis of this compound via a nucleophilic aromatic substitution (SNAr) pathway, several parameters can be systematically varied.
The SNAr reaction of an activated aryl halide or nitro compound with an amine like piperidine is often base-catalyzed or can proceed without a catalyst if the aromatic ring is sufficiently electron-deficient. wikipedia.orglibretexts.org The choice of solvent plays a critical role in the reaction rate and outcome. Aprotic polar solvents are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction. rsc.orgrsc.org
The selection of an appropriate solvent can significantly influence the rate of nucleophilic aromatic substitution. The polarity of the solvent can stabilize the charged intermediates formed during the reaction, thereby lowering the activation energy. libretexts.org
Interactive Data Table: Effect of Solvent on SNAr Reaction Yield
| Entry | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 2.4 | 24 | 25 |
| 2 | Dioxane | 2.2 | 24 | 30 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 18 | 65 |
| 4 | Acetonitrile (B52724) | 37.5 | 12 | 80 |
| 5 | Dimethylformamide (DMF) | 36.7 | 10 | 92 |
| 6 | Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 8 | 95 |
Note: The data presented in this table is illustrative and based on general trends observed in nucleophilic aromatic substitution reactions. Actual results for the synthesis of this compound may vary.
Temperature is a critical parameter in controlling the rate of chemical reactions. For SNAr reactions, an increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the product. Therefore, optimizing the temperature is crucial for achieving a high yield of the desired product. youtube.commasterorganicchemistry.comaskfilo.com
In many cases, elimination reactions can compete with substitution reactions, and the ratio of elimination to substitution products can be influenced by temperature. youtube.commasterorganicchemistry.com For the synthesis of this compound, where the desired reaction is substitution, a moderate temperature that allows for a reasonable reaction rate without promoting side reactions would be optimal.
Interactive Data Table: Influence of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp.) | 48 | 45 |
| 2 | 50 | 24 | 70 |
| 3 | 80 | 12 | 90 |
| 4 | 100 | 8 | 85 (minor decomposition observed) |
| 5 | 120 | 6 | 75 (significant byproduct formation) |
Note: This data is hypothetical and serves to illustrate the general effect of temperature on SNAr reactions. The optimal temperature for the specific synthesis of this compound would need to be determined experimentally.
Pressure is generally not a significant variable in these types of solution-phase reactions unless gaseous reactants are involved or if the reaction volume changes significantly in the transition state.
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gctlc.orgresearchgate.neted.gov In the context of synthesizing this compound, several green chemistry principles can be applied.
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the synthesis. nih.gov Aqueous conditions, potentially with the aid of a phase-transfer catalyst or a surfactant like hydroxypropyl methylcellulose (B11928114) (HPMC), can be explored for the SNAr step. rsc.org
Energy Efficiency: The use of microwave irradiation as an alternative heating method can dramatically reduce reaction times and energy consumption. ajchem-a.commdpi.comyoutube.combiotage.com Microwave-assisted synthesis often leads to higher yields and cleaner reaction profiles.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. While the proposed SNAr route has good atom economy, exploring a potential MCR pathway could further improve this aspect.
Use of Renewable Feedstocks and Catalysis: While not directly applicable to the core synthesis of the target molecule from common starting materials, the broader context of green chemistry encourages the use of starting materials derived from renewable resources and the development of efficient and recyclable catalysts.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.
Advanced Spectroscopic and Crystallographic Characterization of 2,5 Dimethoxy 4 Piperidin 1 Yl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as the cornerstone for determining the precise connectivity and spatial arrangement of atoms within the 2,5-Dimethoxy-4-piperidin-1-yl-benzaldehyde molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals is achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The electron-donating nature of the two methoxy (B1213986) groups and the piperidine (B6355638) ring significantly influences the chemical shifts of the aromatic protons. The aldehyde proton is characteristically found in the downfield region. The protons of the piperidine ring exhibit shifts corresponding to their proximity to the nitrogen atom and the aromatic ring.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity |
|---|---|---|
| Aldehyde-H | 9.8 - 10.5 | Singlet (s) |
| Aromatic-H (C3-H) | 6.5 - 6.8 | Singlet (s) |
| Aromatic-H (C6-H) | 7.2 - 7.5 | Singlet (s) |
| Methoxy-H (C2-OCH₃) | 3.8 - 4.0 | Singlet (s) |
| Methoxy-H (C5-OCH₃) | 3.8 - 4.0 | Singlet (s) |
| Piperidine-H (α-CH₂) | 3.0 - 3.3 | Triplet (t) |
| Piperidine-H (β-CH₂) | 1.6 - 1.9 | Multiplet (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Assignment
Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The aldehyde carbonyl carbon resonates at a characteristic downfield shift. The aromatic carbons show distinct signals influenced by the substitution pattern, with carbons directly attached to oxygen and nitrogen atoms (C2, C4, C5) showing significant shifts.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |
|---|---|
| Aldehyde (C=O) | 188 - 192 |
| Aromatic (C1) | 120 - 125 |
| Aromatic (C2) | 155 - 160 |
| Aromatic (C3) | 98 - 102 |
| Aromatic (C4) | 150 - 155 |
| Aromatic (C5) | 152 - 157 |
| Aromatic (C6) | 112 - 116 |
| Methoxy (C2-OCH₃) | 55 - 57 |
| Methoxy (C5-OCH₃) | 55 - 57 |
| Piperidine (α-C) | 50 - 54 |
| Piperidine (β-C) | 25 - 28 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
To confirm the assignments made from 1D NMR spectra and to establish the complete molecular connectivity, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the adjacent protons within the piperidine ring (α-H with β-H, and β-H with γ-H), confirming the integrity of the aliphatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in the table above to their corresponding carbon signals (e.g., C3-H to C3, α-CH₂ protons to the α-carbon of the piperidine ring).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which pieces together the molecular fragments. The most diagnostic HMBC correlations for this structure would include:
The aldehyde proton showing a correlation to the C1 aromatic carbon.
The methoxy protons correlating to their respective attachment points on the aromatic ring (C2 and C5).
The α-protons of the piperidine ring showing correlations to the C3, C4, and C5 carbons of the benzaldehyde (B42025) core, unequivocally confirming the point of attachment.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands
The FT-IR spectrum provides a distinct pattern of absorption bands that correspond to the vibrations of specific functional groups. For this compound, the spectrum is dominated by absorptions characteristic of the aldehyde, aromatic ether, and tertiary amine functionalities.
Characteristic FT-IR Absorption Bands
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |
| Aliphatic C-H Stretch | 2950 - 2800 | Piperidine & Methoxy |
| Aldehyde C-H Stretch | 2850 - 2750 | Aldehyde |
| C=O Stretch | 1700 - 1680 | Aldehyde (Carbonyl) |
| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |
| Asymmetric C-O-C Stretch | 1280 - 1200 | Aryl Ether |
| Symmetric C-O-C Stretch | 1050 - 1020 | Aryl Ether |
Raman Spectroscopy for Vibrational Fingerprints
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in polarizability. It is particularly sensitive to non-polar and symmetric vibrations. The Raman spectrum serves as a unique vibrational fingerprint for the molecule. Key expected signals would include strong bands for the aromatic ring breathing modes and other symmetric stretches.
Expected Key Raman Shifts
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch | 1695 - 1675 | Medium |
| Aromatic Ring Breathing | 1610 - 1580 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pathways
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. The nominal molecular weight of this compound is 249 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is expected to form a molecular ion ([M]⁺) peak at m/z 249.
The fragmentation of this compound is predicted to follow pathways characteristic of substituted benzaldehydes and N-aryl piperidines. Key fragmentation processes would likely include:
Loss of a hydrogen radical: A peak at m/z 248 ([M-1]⁺) is anticipated, resulting from the cleavage of the aldehydic C-H bond, a common fragmentation for aldehydes.
Loss of the formyl group: Cleavage of the bond between the benzene (B151609) ring and the aldehyde group would result in a fragment at m/z 220 ([M-29]⁺).
Alpha-cleavage of the piperidine ring: The piperidine moiety can undergo characteristic ring fragmentation. Alpha-cleavage next to the nitrogen atom is a dominant pathway for cyclic amines. This would involve the loss of an ethyl radical (C₂H₅•) or propyl radical (C₃H₇•) from the piperidine ring, leading to the formation of stable iminium ions.
Retro-Diels-Alder (RDA) Reaction: The piperidine ring could undergo an RDA reaction, leading to the loss of butadiene and generating a distinct fragment ion.
Cleavage of methoxy groups: Loss of a methyl radical (•CH₃) from a methoxy group would produce a fragment at m/z 234 ([M-15]⁺), followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 206.
The predicted fragmentation pathways provide a theoretical fingerprint for the identification and structural confirmation of this compound in complex mixtures.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Ratio | Predicted Fragment Ion | Pathway |
|---|---|---|
| 249 | [C₁₄H₁₉NO₃]⁺ | Molecular Ion [M]⁺ |
| 248 | [C₁₄H₁₈NO₃]⁺ | Loss of Hydrogen Radical ([M-H]⁺) |
| 234 | [C₁₃H₁₆NO₃]⁺ | Loss of Methyl Radical ([M-CH₃]⁺) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the substituted benzene chromophore. Benzaldehyde itself typically exhibits two absorption bands: a strong band around 240-250 nm corresponding to the π → π* transition of the aromatic system and a weaker band around 280 nm due to the n → π* transition of the carbonyl group. researchgate.net
The presence of three powerful auxochromic substituents—two methoxy groups and a piperidinyl (amino) group—on the benzene ring significantly influences the absorption spectrum. These electron-donating groups cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The nitrogen atom of the piperidine ring, in particular, extends the conjugation of the π-system through its lone pair of electrons, resulting in a substantial red shift of the primary π → π* transition. This is a common effect observed in aromatic amines.
The expected electronic transitions and their approximate absorption maxima are:
π → π Transition:* A strong absorption band is predicted at a wavelength significantly longer than that of unsubstituted benzaldehyde, likely in the 300-350 nm range, due to the extended conjugation.
n → π Transition:* A weaker absorption band, corresponding to the carbonyl group's transition, would also be present, likely overlapping with the stronger π → π* band or appearing as a shoulder at a longer wavelength. shivajicollege.ac.in
The specific solvent used can also influence the positions of these bands; polar solvents may cause further shifts in the absorption maxima.
Table 2: Expected UV-Vis Absorption Data
| Electronic Transition | Expected λmax Range (nm) | Chromophore |
|---|---|---|
| π → π* | 300 - 350 | Substituted benzene ring |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
While a specific crystal structure for this compound is not publicly available, its solid-state molecular architecture can be inferred from the known structures of its constituent moieties, such as 2,5-dimethoxybenzaldehyde (B135726) and N-aryl piperidines. researchgate.netnih.gov
Determination of Bond Lengths, Bond Angles, and Torsional Angles
The molecular geometry is defined by its bond lengths, bond angles, and torsional angles.
Benzaldehyde Moiety: The 2,5-dimethoxybenzaldehyde portion of the molecule is expected to be largely planar. researchgate.netnih.gov The C-C bond lengths within the aromatic ring would be in the typical range of 1.38-1.40 Å. The C=O bond of the aldehyde is expected to be approximately 1.21 Å. The C-O bonds of the methoxy groups would be around 1.36 Å for the C(aryl)-O bond and 1.43 Å for the O-CH₃ bond.
Piperidine Moiety: The piperidine ring is expected to adopt a stable chair conformation. The C-N and C-C bond lengths within the ring would be typical for single bonds, approximately 1.47 Å and 1.53 Å, respectively. The bond angles within the ring would be close to the tetrahedral angle of 109.5°. The C(aryl)-N bond connecting the piperidine to the benzene ring would be around 1.38-1.40 Å, indicating some double bond character due to electron delocalization.
Conformational Analysis in the Crystalline State
The methoxy groups at positions 2 and 5 are expected to be nearly coplanar with the benzene ring to maximize conjugation, although some slight out-of-plane torsion is possible to minimize steric hindrance. researchgate.netnih.gov
The piperidine ring, in its chair conformation, will be oriented at a significant dihedral angle relative to the plane of the benzene ring to accommodate the steric bulk of the substituents. The nitrogen atom is expected to have a trigonal pyramidal geometry. nih.gov
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal lattice is governed by intermolecular forces.
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. nih.gov These interactions would likely involve the hydrogen atoms of the piperidine or methoxy groups and the oxygen atom of the aldehyde group on an adjacent molecule.
π–π Stacking: The planar aromatic rings are likely to engage in π–π stacking interactions, a common packing motif for aromatic compounds. researchgate.net In the crystal structure of 2,5-dimethoxybenzaldehyde, molecules are arranged in stacks with a centroid-to-centroid distance indicative of such interactions. researchgate.netnih.gov
Table 3: Expected Crystallographic Parameters
| Parameter | Expected Value/Conformation | Moiety |
|---|---|---|
| Piperidine Conformation | Chair | Piperidine Ring |
| Aromatic Ring Geometry | Nearly Planar | Dimethoxybenzaldehyde |
| C(aryl)-N Bond Length | ~1.38 - 1.40 Å | Linkage |
| C=O Bond Length | ~1.21 Å | Aldehyde |
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS, UPLC)
High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for assessing the purity of this compound and monitoring its synthesis.
A typical method for analysis would involve reversed-phase chromatography. researchgate.net
Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating moderately polar to nonpolar aromatic compounds. auroraprosci.com
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with a small percentage of formic acid or acetic acid to improve peak shape and ionization efficiency for MS detection) would be effective. shimadzu.com
Detection: For HPLC or UPLC, a UV detector set at the λmax of the compound (e.g., in the 300-350 nm range) would provide high sensitivity. For LC-MS, an electrospray ionization (ESI) source operating in positive ion mode would be suitable for this nitrogen-containing compound, allowing for the detection of the protonated molecular ion [M+H]⁺ at m/z 250. nih.govsigmaaldrich.com
These chromatographic methods allow for the separation of the target compound from starting materials, byproducts, and degradation products, providing quantitative data on purity and reaction progress with high precision and accuracy.
Table 4: Typical HPLC/LC-MS Conditions
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection (HPLC) | UV at λmax (~300-350 nm) |
Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the availability of advanced computational methods for analyzing molecular structures and properties, no specific studies appear to have been published that focus on this particular molecule.
The requested detailed analysis, which would include Quantum Chemical Calculations such as Density Functional Theory (DFT) for electronic structure and geometry optimization, and Ab Initio methods for molecular properties, has not been found for this compound. Consequently, specific data regarding its optimized geometry, bond lengths, and bond angles derived from these computational methods are not available in the reviewed literature.
Furthermore, analyses that provide insights into the compound's reactivity, such as Molecular Electrostatic Potential (MEP) surface analysis and Frontier Molecular Orbital (FMO) analysis, are also absent from the scientific record for this specific molecule. MEP analysis is crucial for identifying sites susceptible to electrophilic and nucleophilic attack by mapping the electrostatic potential onto the electron density surface. Similarly, FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. The absence of these studies means that the characteristics of the HOMO and LUMO, including their energy levels and spatial distribution for this compound, have not been computationally determined and reported.
While computational studies have been conducted on structurally related compounds, such as other piperidine derivatives and substituted benzaldehydes, these findings cannot be directly extrapolated to this compound due to the unique influence of its specific substituent pattern on its electronic and structural properties.
Therefore, the theoretical and computational investigation of this compound represents a novel area for future research. Such studies would be valuable for a deeper understanding of its molecular properties and reactivity, potentially guiding further experimental work. At present, the data required to populate the requested detailed article sections and data tables does not appear to be available in published scientific literature.
Theoretical and Computational Investigations of 2,5 Dimethoxy 4 Piperidin 1 Yl Benzaldehyde
Frontier Molecular Orbital (FMO) Analysis
HOMO-LUMO Gap and Electronic Excitation Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining a molecule's electronic properties and chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's stability.
A smaller energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.gov For 2,5-Dimethoxy-4-piperidin-1-yl-benzaldehyde, the HOMO is expected to be localized on the electron-rich piperidine (B6355638) and methoxy-substituted benzene (B151609) ring, which act as electron-donating groups. Conversely, the LUMO is likely centered on the electron-withdrawing benzaldehyde (B42025) group. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation.
Theoretical calculations, typically using Density Functional Theory (DFT), would be employed to determine the energies of these orbitals. The resulting energy gap helps in predicting the electronic absorption properties of the molecule, which are observable via UV-Vis spectroscopy.
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical data based on typical values for similar aromatic compounds to illustrate the expected results from a computational analysis.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.9 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 3.9 eV | Indicates chemical reactivity and electronic transition energy |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate the delocalization of electron density and the nature of bonding within a molecule. It provides a quantitative description of intramolecular interactions by examining the stabilization energies (E(2)) associated with charge transfer between donor (filled) and acceptor (unfilled) orbitals. researchgate.netacadpubl.eu
Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions This table shows potential intramolecular interactions and their hypothetical stabilization energies (E(2)) to demonstrate the insights gained from NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) on Piperidine | π* (C-C) of Benzene Ring | ~15-25 | n → π |
| LP (O) on Methoxy (B1213986) | π (C-C) of Benzene Ring | ~10-20 | n → π |
| π (C-C) of Benzene Ring | π (C=O) of Aldehyde | ~5-15 | π → π* |
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a graphical tool used to visualize and quantify intermolecular interactions within a crystal structure. biointerfaceresearch.com The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) is calculated. These values are used to create a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts. crystalexplorer.net
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Analysis This table provides a hypothetical breakdown of intermolecular contacts, as would be determined from a fingerprint plot analysis.
| Contact Type | Percentage Contribution (%) | Description |
| H···H | ~50-60% | Van der Waals forces |
| O···H / H···O | ~20-30% | Weak hydrogen bonds involving methoxy and aldehyde oxygen atoms |
| C···H / H···C | ~10-15% | van der Waals and weak C-H···π interactions |
| C···C | ~1-5% | π-π stacking interactions |
Conformational Landscape and Isomerism Studies
The flexibility of this compound arises from the rotation around several single bonds, particularly the C-N bond connecting the piperidine and benzene rings, and the C-O bonds of the methoxy groups. Conformational analysis involves systematically mapping the potential energy surface by rotating these bonds to identify stable conformers (energy minima) and transition states.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. nih.govresearchgate.net
By comparing the calculated vibrational spectrum with experimental data, each observed peak can be assigned to a specific molecular motion, such as the C=O stretch of the aldehyde, C-O-C stretches of the methoxy groups, C-N stretch of the piperidine linkage, and various aromatic C-H bending modes. mdpi.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and computational approximations, leading to a strong correlation between theoretical and experimental spectra. nih.gov
Table 4: Illustrative Comparison of Calculated and Expected Experimental Vibrational Frequencies This table demonstrates how theoretical calculations aid in assigning experimental spectroscopic data. Frequencies are in cm-1.
| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Range |
| Aldehyde C=O Stretch | ~1690 | 1680-1710 |
| Aromatic C=C Stretch | ~1600, ~1580 | 1575-1610 |
| Asymmetric C-O-C Stretch (Methoxy) | ~1250 | 1240-1270 |
| Symmetric C-O-C Stretch (Methoxy) | ~1030 | 1020-1050 |
| C-N Stretch | ~1180 | 1170-1200 |
Simulated Spectroscopic Data and Comparison with Experimental Observations
Beyond vibrational spectra, computational chemistry can simulate other spectroscopic data. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Vis absorption spectrum. openaccesspub.org This simulation helps to interpret the electronic transitions observed experimentally, correlating specific absorption bands with HOMO→LUMO and other orbital transitions.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. The calculated shifts for each unique proton and carbon atom in this compound would be compared to the experimental NMR spectrum, aiding in the complete assignment of all resonance signals. openaccesspub.org This comparative approach is invaluable for structural verification and understanding the electronic environment of the nuclei.
Table 5: Illustrative Simulated UV-Vis Spectroscopic Data This table shows hypothetical data from a TD-DFT calculation, correlating electronic transitions with absorption wavelengths.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| ~320 | 0.45 | HOMO → LUMO | π → π* / ICT |
| ~275 | 0.28 | HOMO-1 → LUMO | π → π |
| ~240 | 0.15 | HOMO → LUMO+1 | π → π |
Reactivity and Chemical Transformations of 2,5 Dimethoxy 4 Piperidin 1 Yl Benzaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group is a versatile functional handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
Condensation reactions are fundamental transformations of the aldehyde group, involving the reaction with a nucleophile followed by the elimination of a water molecule.
Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by a small amount of acid. A closely related compound, 4-(piperidin-1-yl)benzaldehyde, undergoes condensation with various thiosemicarbazides in ethanol (B145695) with a few drops of glacial acetic acid as a catalyst to yield the corresponding thiosemicarbazones, a class of Schiff bases. nih.gov The reaction proceeds by nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. nih.govresearchgate.netdergipark.org.tr This transformation is widely applicable for synthesizing compounds with diverse biological activities. nih.govacs.org The general scheme for Schiff base formation is a cornerstone in medicinal chemistry. researchgate.net
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or its salts. wikipedia.orgssrn.combeilstein-journals.org The product is an α,β-unsaturated compound, formed through a nucleophilic addition followed by dehydration. wikipedia.orgresearchgate.net For instance, a similar substituted benzaldehyde (B42025), 2,5-dimethoxybenzaldehyde (B135726), reacts with acetone (B3395972) in a related aldol (B89426) condensation under basic conditions (sodium hydroxide (B78521) in ethanol) to form 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-diene-3-one. orientjchem.orgresearchgate.net This demonstrates the susceptibility of the aldehyde group in this substituted phenyl system to condensation with active methylene compounds.
Table 1: Examples of Condensation Reactions with Structurally Similar Benzaldehydes
| Aldehyde Reactant | Reagent | Catalyst | Product Type | Reference |
| 4-(Piperidin-1-yl)benzaldehyde | Thiosemicarbazides | Glacial Acetic Acid | Thiosemicarbazone (Schiff Base) | nih.gov |
| 2,5-Dimethoxybenzaldehyde | Acetone | Sodium Hydroxide | α,β-Unsaturated Ketone | orientjchem.orgresearchgate.net |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Conjugated Enone | researchgate.net |
| Fluorobenzaldehydes | Malonodinitrile | Piperidine | Benzylidene Malonodinitrile | beilstein-journals.org |
The aldehyde group can be readily reduced to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. This reaction is a common step in organic synthesis to convert an aldehyde to its corresponding alcohol. Further transformation through reductive amination, where the aldehyde reacts with an amine in the presence of a reducing agent, can yield a secondary or tertiary amine.
The aldehyde functionality can be oxidized to the corresponding carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). This reaction provides a route to synthesize the corresponding benzoic acid derivative, 2,5-dimethoxy-4-(piperidin-1-yl)benzoic acid.
Aldehydes react with alcohols under acidic conditions to form acetals. This reaction is reversible and is often used to protect the aldehyde group during other synthetic transformations. For example, benzaldehyde reacts with methanol (B129727) in the presence of a catalyst like TiO₂ to form benzaldehyde dimethyl acetal (B89532) with high selectivity. ucl.ac.uk The formation of an acetal involves the initial formation of a hemiacetal, which then reacts with a second molecule of alcohol to yield the stable acetal and a molecule of water. ucl.ac.uk This protective strategy can be applied to 2,5-dimethoxy-4-piperidin-1-yl-benzaldehyde to shield the reactive aldehyde moiety.
Modifications of the Piperidine Ring
The nitrogen atom of the piperidine ring is nucleophilic and can participate in reactions that form new bonds, allowing for further functionalization of the molecule.
N-Alkylation: The secondary amine of the piperidine ring can be alkylated to form a tertiary amine. This is typically achieved by reacting the compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common conditions involve using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netfabad.org.tr The base neutralizes the hydrohalic acid formed during the reaction, driving it to completion. researchgate.net This method allows for the introduction of various alkyl groups onto the piperidine nitrogen.
N-Acylation: The piperidine nitrogen can also react with acylating agents, such as acyl chlorides or acid anhydrides, to form an amide. This reaction is also typically performed in the presence of a base (like triethylamine (B128534) or pyridine) to scavenge the acid byproduct. N-acylation is a robust method for introducing a wide range of acyl groups, modifying the electronic and steric properties of the piperidine substituent.
Ring Transformations or Rearrangements
Currently, there is limited specific literature detailing ring transformations or skeletal rearrangements originating directly from this compound. However, the presence of the electron-rich aromatic ring and the aldehyde functionality suggests that under specific conditions, such as strong acid catalysis or photochemical activation, rearrangements known for substituted benzenes or benzaldehydes could potentially occur. For instance, transformations involving the expansion or contraction of the piperidine ring, or rearrangements of the substituents on the benzene (B151609) core, could be explored, though they are not prominently documented for this specific molecule.
Reactions Involving the Dimethoxybenzene Core
The dimethoxybenzene core of the molecule is highly activated towards electrophilic attack due to the strong electron-donating effects of the two methoxy (B1213986) groups and the piperidine substituent.
The benzene ring of this compound has two unsubstituted positions, C3 and C6. The directing effects of the existing substituents determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions.
-OCH₃ groups (at C2 and C5): These are strongly activating, ortho-, para-directing groups.
-Piperidin-1-yl group (at C4): As a dialkylamino group, this is a very strongly activating, ortho-, para-directing group.
-CHO group (at C1): This is a deactivating, meta-directing group.
The combined effect of these groups, particularly the powerful activation from the piperidinyl and methoxy substituents, overwhelmingly directs incoming electrophiles to the C3 position. This position is ortho to both the highly activating C2-methoxy and C4-piperidinyl groups. The C6 position is sterically hindered by the adjacent aldehyde group and electronically less favored.
Common EAS reactions are expected to proceed at the C3 position. youtube.comyoutube.comlibretexts.orgmasterorganicchemistry.com
Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 2,5-Dimethoxy-3-nitro-4-(piperidin-1-yl)benzaldehyde |
| Halogenation | Br₂, FeBr₃ | 3-Bromo-2,5-dimethoxy-4-(piperidin-1-yl)benzaldehyde |
| Sulfonation | Fuming H₂SO₄ | 2,5-Dimethoxy-4-(piperidin-1-yl)benzaldehyde-3-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-2,5-dimethoxy-4-(piperidin-1-yl)benzaldehyde |
The methoxy groups on the aromatic ring are susceptible to cleavage under strong acidic conditions or with specific demethylating agents like boron tribromide (BBr₃) or hydrobromic acid (HBr). uantwerpen.be This process, known as O-demethylation, would yield the corresponding phenol (B47542) or catechol derivatives. The relative reactivity of the two methoxy groups (at C2 and C5) would depend on steric factors and the specific reaction conditions. Studies on analogous compounds, such as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, have shown that metabolic O-demethylation can occur at either the 2- or 5-position, indicating the feasibility of such transformations. nih.govnih.gov
Conversely, O-alkylation is not a feasible reaction for the methoxy groups. However, if demethylation is first achieved to expose a hydroxyl group, subsequent O-alkylation (e.g., Williamson ether synthesis) could be performed to introduce different alkyl groups.
Cascade and Multi-Component Reactions Utilizing the Compound
The aldehyde functionality of this compound makes it an ideal component for various cascade and multi-component reactions (MCRs). rsc.orgnih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product that incorporates atoms from all starting materials. nih.govbeilstein-journals.org
The compound could serve as the aldehyde component in several classical MCRs:
Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones.
Mannich Reaction: A three-component reaction involving an aldehyde, an amine, and a compound with an active hydrogen.
The electron-rich nature of the benzaldehyde derivative could influence the reaction rates and yields in these transformations. Cascade reactions, which involve a series of intramolecular or intermolecular reactions initiated by a single event, could also be designed starting from this compound. mdpi.comresearchgate.net For example, an initial reaction at the aldehyde could be followed by a cyclization involving the activated aromatic ring.
Table 2: Potential Multi-Component Reactions
| Reaction Name | Reactant Types | Potential Product Scaffold |
| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |
| Hantzsch Dihydropyridine Synthesis | 2x β-Ketoester, Ammonia | Dihydropyridine |
Mechanistic Investigations of Key Transformation Pathways
While specific mechanistic studies for reactions involving this compound are not extensively documented, the mechanisms of its key potential transformations are well-established in organic chemistry.
Electrophilic Aromatic Substitution (EAS): The mechanism involves the generation of a strong electrophile, which is then attacked by the π-electrons of the highly activated benzene ring. libretexts.org This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and is further stabilized by the electron-donating methoxy and piperidine groups. The final step is the loss of a proton from the site of substitution to restore the aromaticity of the ring.
O-Demethylation: With reagents like HBr, the mechanism typically begins with the protonation of the ether oxygen. This is followed by a nucleophilic attack on the methyl carbon by a bromide ion (SN2 reaction), leading to the cleavage of the methyl group and formation of a phenol and methyl bromide.
Multi-Component Reactions: The mechanisms of MCRs are often complex and can vary. For instance, the Ugi reaction is thought to begin with the formation of an imine from the aldehyde and the amine. This imine then reacts with the isocyanide and the carboxylate anion in a concerted or stepwise manner to form the final product. rsc.org The specific pathway and intermediates depend on the reactants and conditions used.
Potential Applications in Chemical Sciences and Materials Technology
Role as a Versatile Synthetic Intermediate for Complex Organic Molecules
The aldehyde functional group is a cornerstone of organic synthesis, acting as a key electrophilic center for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The specific substitution pattern of 2,5-Dimethoxy-4-piperidin-1-yl-benzaldehyde enhances its utility as a sophisticated building block for constructing intricate molecular architectures.
Building Block for Heterocyclic Systems
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Benzaldehyde (B42025) and its derivatives are common starting materials for synthesizing a wide array of these cyclic systems. The aldehyde group of this compound can readily participate in condensation and cyclization reactions to form diverse heterocyclic cores.
For instance, it can undergo Claisen-Schmidt condensation with ketones, such as 4-piperidone, to form bis(arylidene) intermediates. researchgate.net These intermediates can then react with hydrazine (B178648) derivatives in a cyclocondensation reaction to yield complex heterocyclic systems like pyrazolopyridines. researchgate.net Similarly, condensation reactions with piperazine-2,5-dione moieties can be employed to generate (Z,Z)-(benzylidene)piperazine-2,5-diones, which are scaffolds present in many bioactive molecules. csu.edu.au Another important class of heterocycles, thiosemicarbazones, can be synthesized through the reaction of the aldehyde with various thiosemicarbazides. nih.gov This reaction pathway is a common strategy for developing compounds with potential biological activities. nih.gov The combination of ynamide-based benzannulation with ring-closing metathesis also presents a sophisticated strategy for assembling benzofused nitrogen heterocycles. nih.gov
Precursor for Advanced Organic Scaffolds
Beyond direct cyclizations, the aldehyde group serves as a versatile handle for elaborating the molecular structure into more advanced and complex scaffolds. The piperidine (B6355638) ring itself is one of the most frequently encountered heterocycles in pharmaceutical agents, often included to enhance pharmacokinetic properties like solubility. beilstein-journals.org The core structure of this compound can be envisioned as a precursor for novel scaffolds, such as those based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one framework, which has been investigated for its biological activities. nih.govresearchgate.net The synthesis of such complex structures often involves multi-step sequences where a substituted benzaldehyde could be a key starting material. The flow synthesis of heterocycles for natural product and medicinal chemistry applications represents an efficient methodology for these transformations. researchgate.net
Development of Functional Materials
The electronic properties of this compound, arising from its particular arrangement of electron-donating and electron-withdrawing groups, make it a promising candidate for the development of novel functional organic materials.
Nonlinear Optical (NLO) Chromophores
Nonlinear optical (NLO) materials are capable of altering the properties of light and are crucial for applications in telecommunications, optical computing, and data storage. A common design for organic NLO chromophores involves a π-conjugated system flanked by an electron-donating group (D) and an electron-accepting group (A), known as a D-π-A architecture.
The structure of this compound fits this D-π-A model perfectly.
Donor (D): The piperidine group (a strong amino donor) and the two methoxy (B1213986) groups are powerful electron-donating substituents that push electron density into the aromatic ring.
π-Bridge (π): The benzene (B151609) ring serves as the conjugated bridge that facilitates charge transfer.
Acceptor (A): The aldehyde group is a well-known electron-withdrawing group that pulls electron density from the ring.
This intramolecular charge-transfer characteristic is a key determinant of a molecule's second-order NLO properties (hyperpolarizability). google.com By incorporating such chromophores into polymer films, it is possible to create materials with significant electro-optic coefficients. rsc.org Research has shown that polymers containing polar diacetylene chromophores can exhibit outstanding and stable Second Harmonic Generation (SHG) effects. researchgate.net
Luminescent Probes or Fluorescent Markers
Fluorescent molecules are indispensable tools in biological imaging and sensing. The design of effective fluorescent probes often involves a fluorophore core functionalized with groups that can tune its photophysical properties or direct it to a specific biological target. The substituted benzene ring in this compound, with its electron-rich nature, has the potential to serve as a fluorophore.
Furthermore, piperidine-containing structures have been successfully incorporated into high-affinity fluorescent ligands. For example, indole (B1671886) derivatives bearing a spiro-piperidine moiety have been developed as fluorescent probes for studying sigma (σ) receptors, which are of significant pharmaceutical interest. nih.gov The piperidine unit in this compound could similarly be exploited for targeting specific biomolecules or cellular compartments, making it a potential scaffold for the rational design of novel fluorescent markers.
Redox-Active Organic Species in Electrochemical Systems
Redox-active organic molecules are of growing interest for applications in energy storage (e.g., organic batteries), electrocatalysis, and molecular electronics. These applications rely on the ability of the molecule to undergo stable and reversible oxidation and reduction processes.
The this compound molecule possesses a high degree of electron density in its aromatic ring due to the potent donating effects of the methoxy and piperidinyl groups. This electron-rich nature suggests that the molecule could be readily oxidized, potentially in a reversible manner. Such properties are characteristic of redox-active species. The study of metal-redox active ligand complexes has shown that ligands with similar electronic features can facilitate novel reactivity. purdue.edu By incorporating this moiety into larger systems, such as polymers or coordination complexes, it may be possible to develop new materials for electrochemical applications.
Interactive Data Table
The table below summarizes the potential applications and the key structural features of this compound that enable them.
| Application Area | Relevant Structural Feature(s) | Function/Mechanism |
| Heterocycle Synthesis | Aldehyde group | Electrophilic center for condensation and cyclization reactions. |
| Advanced Scaffolds | Aldehyde and Piperidine groups | Reactive handle for molecular elaboration and core for bioactive designs. |
| NLO Chromophores | D-π-A System (Piperidinyl/Methoxy-Benzene-Aldehyde) | Intramolecular charge transfer upon excitation, leading to NLO response. |
| Fluorescent Probes | Electron-rich aromatic system, Piperidine group | Potential fluorophore core with a moiety for biological targeting. |
| Redox-Active Species | Electron-rich aromatic system | Facilitates reversible oxidation/reduction for electrochemical applications. |
Applications in Chemo-sensing or Molecular Recognition (Purely Chemical Interactions)
There is currently no available scientific literature or research data detailing the application of this compound in the field of chemo-sensing or molecular recognition.
Role in Catalyst Design or Ligand Synthesis
There is currently no available scientific literature or research data detailing the role of this compound in catalyst design or ligand synthesis.
Future Research Directions and Unexplored Avenues
Investigation of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The synthesis of 2,5-Dimethoxy-4-piperidin-1-yl-benzaldehyde and its analogs is an area ripe for optimization and innovation. Current synthetic routes often rely on classical methods that may not be the most efficient or environmentally benign. Future research should focus on developing novel synthetic strategies that prioritize efficiency, sustainability, and cost-effectiveness.
One promising avenue is the application of the Vilsmeier-Haack reaction . This reaction is a well-established method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.comnrochemistry.comjk-sci.comwikipedia.org Given the electron-donating nature of the methoxy (B1213986) and piperidine (B6355638) substituents on the benzene (B151609) ring, 1,4-dimethoxy-2-(piperidin-1-yl)benzene would be an ideal substrate for a Vilsmeier-Haack formylation to produce the target compound. Research in this area could focus on optimizing reaction conditions, such as the choice of formylating agent and solvent, to maximize yield and minimize waste. The Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile that reacts readily with activated aromatic rings. nrochemistry.com
Furthermore, the principles of green chemistry should be integrated into the development of new synthetic pathways. This could involve exploring the use of less hazardous solvents, developing catalytic methods to reduce the generation of stoichiometric waste, and designing one-pot or tandem reactions to minimize purification steps. researchgate.netrsc.org For instance, a one-pot procedure that combines the introduction of the piperidine moiety and the formylation of the aromatic ring would represent a significant improvement in synthetic efficiency. acs.org The development of sustainable synthetic methods, such as those utilizing renewable resources or electrosynthesis, could also be a valuable research direction. rsc.orgacs.org
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Research Focus |
| Optimized Vilsmeier-Haack Reaction | High regioselectivity for electron-rich arenes. | Optimization of reaction conditions (solvent, temperature, reagents) for this compound. |
| One-Pot Synthesis | Reduced reaction time, solvent usage, and purification steps. | Development of a sequential reaction sequence combining amination and formylation in a single vessel. |
| Green Chemistry Approaches | Minimized environmental impact, use of safer reagents. | Exploration of biocatalysis, reactions in aqueous media, or the use of recyclable catalysts. researchgate.netrsc.org |
| Electrosynthesis | Use of electricity as a clean reagent, potential for high selectivity. | Development of an electrochemical method for the formylation step. rsc.org |
Exploration of Diverse Chemical Transformations and Derivatizations
The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations, opening the door to the synthesis of a diverse library of novel compounds. Future research should systematically explore these derivatization possibilities.
Condensation reactions are a particularly promising area of investigation. The aldehyde group can readily react with various nucleophiles to form a range of heterocyclic and acyclic structures. For example, reaction with primary amines can yield Schiff bases, which can be further modified or studied for their biological activities. Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of Knoevenagel condensation products, which are valuable intermediates in organic synthesis.
Furthermore, the compound can serve as a building block for the synthesis of more complex molecular architectures. For instance, it could be utilized in multicomponent reactions to construct diverse heterocyclic scaffolds in a single step. The synthesis of piperazine-2,5-dione derivatives from substituted benzaldehydes has been reported, suggesting a potential pathway for creating novel bioactive molecules. csu.edu.au Similarly, the synthesis of thiosemicarbazones from piperidine-containing benzaldehydes has been explored for their potential as enzyme inhibitors. nih.gov
The following table outlines potential derivatization strategies:
| Reaction Type | Reagent Class | Potential Product Class |
| Schiff Base Formation | Primary amines | Imines |
| Knoevenagel Condensation | Active methylene compounds | α,β-Unsaturated carbonyls |
| Wittig Reaction | Phosphorus ylides | Alkenes |
| Reductive Amination | Amines and a reducing agent | Secondary and tertiary amines |
| Henry Reaction | Nitroalkanes | β-Nitro alcohols |
| Multicomponent Reactions | Various reactants | Diverse heterocyclic compounds |
Advanced Computational Modeling for Predictive Reactivity and Property Design
Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental efforts. Future research on this compound should leverage advanced computational modeling techniques to gain deeper insights into its behavior.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of the compound and its potential derivatives with their predicted biological activities or material properties. nih.govjmaterenvironsci.com By developing robust QSAR models, researchers can rationally design new derivatives with enhanced desired properties.
Density Functional Theory (DFT) calculations can provide detailed information about the electronic structure, geometry, and reactivity of the molecule. nih.gov For example, DFT can be used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to predict the sites of electrophilic and nucleophilic attack. It can also be used to model reaction mechanisms and calculate activation energies, providing valuable insights into the feasibility of different chemical transformations. nih.gov Computational studies on para-substituted benzaldehydes have been used to investigate rotational barriers and the effects of electron-donating substituents, which could be extended to the target compound. researchgate.net
The table below summarizes potential computational approaches:
| Computational Method | Information Gained | Potential Application |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular structure and properties. | Design of new derivatives with targeted biological or material properties. nih.govjmaterenvironsci.com |
| Density Functional Theory (DFT) | Electronic structure, optimized geometry, reaction energetics. | Prediction of reactivity, elucidation of reaction mechanisms. nih.gov |
| Molecular Docking | Binding affinity and interactions with biological targets. | Identification of potential protein targets for drug discovery applications. nih.gov |
| Molecular Dynamics (MD) Simulations | Conformational dynamics and interactions with solvent. | Understanding the behavior of the molecule in different environments. |
Development of the Compound in Novel Material Science Applications
The unique electronic properties of this compound, stemming from its electron-rich aromatic system, make it an intriguing candidate for applications in material science. Future research should explore its potential as a monomer or a functional component in the development of novel materials.
One promising area is the synthesis of polymers . Substituted benzaldehydes have been used as comonomers in the synthesis of functional and degradable polymers. researchgate.netthieme-connect.comacs.org The incorporation of the this compound unit into a polymer backbone could impart specific optical, electronic, or responsive properties to the resulting material. For example, polymers containing this moiety might exhibit interesting fluorescence or be responsive to changes in pH due to the presence of the piperidine nitrogen.
Furthermore, the compound could be investigated for its potential use in the development of organic electronic materials . The electron-donating substituents on the benzene ring can influence the electronic properties of the molecule, making it a potential building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. Research in this area would involve synthesizing and characterizing the material properties of polymers or small molecules derived from the target compound.
| Material Application | Rationale | Research Focus |
| Functional Polymers | The aldehyde group allows for incorporation into polymer chains. The substituents can tune polymer properties. | Synthesis and characterization of polymers containing the this compound monomer. researchgate.netthieme-connect.comacs.org |
| Conductive Polymers | The electron-rich aromatic system could facilitate charge transport. | Investigation of the electrical conductivity of polymers derived from the compound. |
| Nonlinear Optical (NLO) Materials | Push-pull electronic structure (donor and acceptor groups on the aromatic ring) can lead to NLO properties. | Synthesis of derivatives with enhanced NLO properties and characterization of their optical response. |
| Chemosensors | The piperidine nitrogen and aldehyde oxygen can act as binding sites for specific analytes. | Development of fluorescent or colorimetric sensors based on the compound for the detection of metal ions or other species. |
Mechanistic Elucidation of Complex Reaction Systems Involving the Compound
A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of chemical transformations and for designing more efficient synthetic routes. Future research should focus on elucidating the mechanisms of reactions involving this compound.
The mechanism of the Vilsmeier-Haack reaction for the synthesis of this specific compound is a key area for investigation. While the general mechanism is known, the influence of the specific substituent pattern on the reaction rate and regioselectivity warrants a detailed study. organic-chemistry.orgchemistrysteps.comnrochemistry.comjk-sci.comwikipedia.org
Furthermore, the mechanisms of nucleophilic aromatic substitution (SNAr) reactions on related systems could provide insights into the synthesis of the piperidine-substituted precursor. nih.govchemistrysteps.comwikipedia.orgmasterorganicchemistry.com The electron-donating methoxy groups would generally disfavor SNAr, suggesting that the introduction of the piperidine moiety likely occurs through a different mechanism, which should be investigated.
Kinetic studies, isotopic labeling experiments, and computational modeling can be employed to gain a detailed understanding of the transition states and intermediates involved in these reactions. For example, a Hammett analysis could be used to probe the electronic effects of the substituents on the reaction rates. rsc.org
| Reaction | Mechanistic Question | Proposed Investigative Methods |
| Vilsmeier-Haack Formylation | Influence of the methoxy and piperidine groups on the reaction rate and regioselectivity. | Kinetic studies, computational modeling of the reaction pathway. organic-chemistry.orgchemistrysteps.comnrochemistry.comjk-sci.comwikipedia.org |
| Piperidine Substitution | The mechanism of introduction of the piperidine ring onto the dimethoxybenzene core. | Investigation of different reaction conditions and potential intermediates. |
| Derivatization Reactions | The detailed mechanism of condensation and other reactions at the aldehyde group. | In-situ spectroscopic monitoring, isolation and characterization of intermediates, DFT calculations. nih.gov |
Q & A
Q. What methodologies identify synergistic effects between this compound and existing therapeutics?
- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Test sequential vs. concurrent administration and quantify synergy via flow cytometry (apoptosis markers) or transcriptomic profiling (qRT-PCR arrays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
